BAY1082439
Description
BAY1082439 is an orally bioavailable, balanced inhibitor of PI3Kα, PI3Kβ, and PI3Kδ isoforms with potent antineoplastic activity . It selectively targets tumors driven by PTEN loss or PIK3CA mutations, inhibiting the PI3K/Akt/mTOR pathway to induce apoptosis and suppress tumor growth . Unlike isoform-selective PI3K inhibitors, this compound prevents compensatory activation of parallel signaling pathways, offering sustained efficacy in PTEN-null prostate cancer (PCa) and castration-resistant prostate cancer (CRPC) models . Its unique ability to modulate the tumor microenvironment (TME)—by suppressing regulatory T cells (Tregs), inhibiting B-cell infiltration, and promoting CD8+ T-cell activation—enables the conversion of immunologically "cold" tumors into "hot" tumors, enhancing responsiveness to immune checkpoint therapy (ICT) .
Properties
Molecular Formula |
C31H44N4O2 |
|---|---|
Appearance |
Solid powder |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differentiators of this compound
Dual Targeting of Tumor Cells and TME
- This compound reduces tumor-associated Tregs by 80% (vs. 40–50% for TGX-221) and increases CD8+/Treg ratios by 36-fold, enabling sustained T-cell inflammation .
- Suppresses B-cell infiltration and lymphotoxin release, critical drivers of CRPC .
Intermittent Dosing Advantage
Comparative Data Table
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